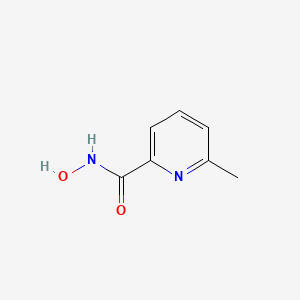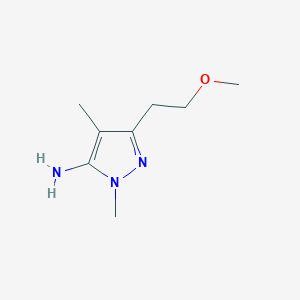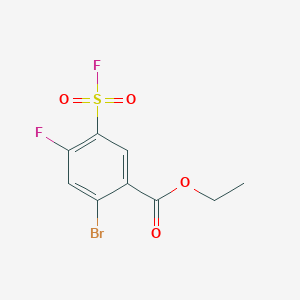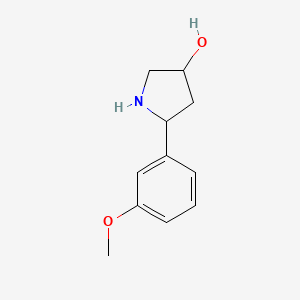
N-hydroxy-6-methylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-hydroxy-6-methylpyridine-2-carboxamide is a chemical compound with the molecular formula C7H8N2O2 and a molecular weight of 152.15 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is primarily used in research and has various applications in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-hydroxy-6-methylpyridine-2-carboxamide typically involves the reaction of 6-methylpyridine-2-carboxylic acid with hydroxylamine . The reaction is carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
N-hydroxy-6-methylpyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: 6-methylpyridine-2-carboxamide.
Substitution: Various substituted derivatives depending on the reagent used.
科学的研究の応用
N-hydroxy-6-methylpyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-hydroxy-6-methylpyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity . This interaction is facilitated by the hydroxyl and amide functional groups, which can participate in hydrogen bonding and other non-covalent interactions.
類似化合物との比較
Similar Compounds
2-Hydroxy-6-methylpyridine: A related compound with similar structural features but lacking the amide group.
6-Methyl-2-pyridone: Another similar compound with a ketone functional group instead of the hydroxyl group.
Uniqueness
N-hydroxy-6-methylpyridine-2-carboxamide is unique due to the presence of both hydroxyl and amide functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a versatile compound for various research applications.
特性
分子式 |
C7H8N2O2 |
|---|---|
分子量 |
152.15 g/mol |
IUPAC名 |
N-hydroxy-6-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H8N2O2/c1-5-3-2-4-6(8-5)7(10)9-11/h2-4,11H,1H3,(H,9,10) |
InChIキー |
RMQMLPSTBWBZHM-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(=CC=C1)C(=O)NO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[4-(Sulfanylmethyl)phenyl]methanol](/img/structure/B13310281.png)

![2-[(1-Adamantylcarbonyl)amino]hexanoic acid](/img/structure/B13310295.png)








